
3-(5-Bromo-2-methylphenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, which is attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Formation of Oxazole Ring: The brominated phenol is then subjected to cyclization with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives.
Applications De Recherche Scientifique
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bromine and oxazole moieties play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylphenol: A precursor in the synthesis of the target compound.
2-Methylphenol: Another related compound used in the initial steps of synthesis.
Uniqueness
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both bromine and oxazole moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
Clé InChI |
AGVVLVAWETXBCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


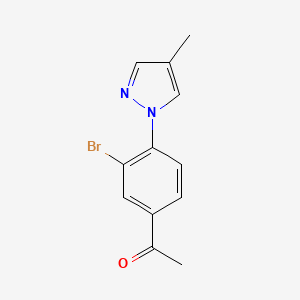
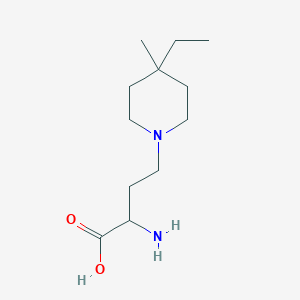
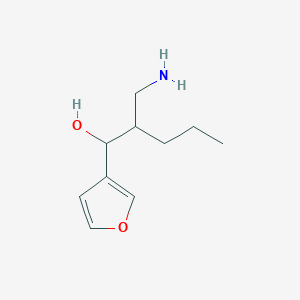

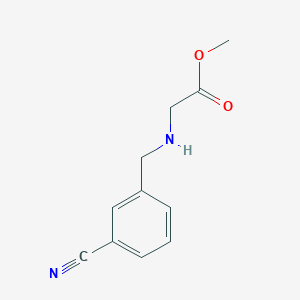
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
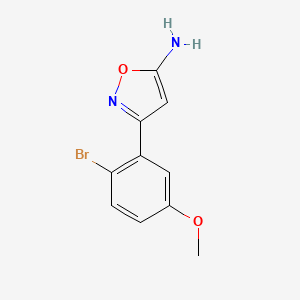
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)

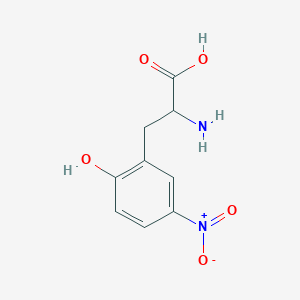
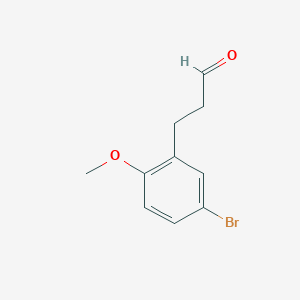
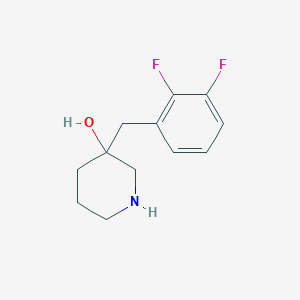
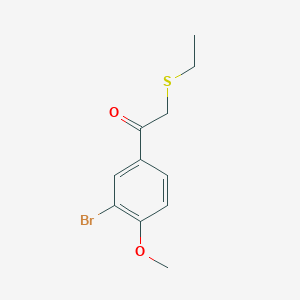
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
